![molecular formula C17H17NO4 B353027 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 838812-58-1](/img/structure/B353027.png)
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one” is also known as Methocarbamol . It is a white to off-white solid and is used as a medication . It has the molecular formula C11H15NO5 .
Molecular Structure Analysis
The molecular structure of Methocarbamol can be represented as a 2D Mol file . The IUPAC Standard InChIKey for Methocarbamol is GNXFOGHNGIVQEH-UHFFFAOYSA-N .Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been reported to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been shown to have anti-cancer and anti-viral activities. It has been reported to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its use as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one. One direction is to further investigate its mechanism of action and its potential applications in medicine, materials science, and agriculture. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. In addition, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential applications.
Synthesis Methods
The synthesis of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has been reported in the literature using different methods. One of the methods involves the reaction between 2-methoxyphenol and 3-bromo-1-propanol in the presence of sodium hydride to obtain 3-(2-methoxyphenoxy)propyl bromide. The bromide is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product. Another method involves the reaction between 2-methoxyphenol and 3-chloropropionyl chloride in the presence of triethylamine to obtain the intermediate, which is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product.
Scientific Research Applications
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. In the field of materials science, it has been studied for its use as a fluorescent probe for detecting metal ions. In the field of agriculture, it has been studied for its potential use as a pesticide.
properties
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-15-9-4-5-10-16(15)21-12-6-11-18-13-7-2-3-8-14(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYUTAFIGQNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
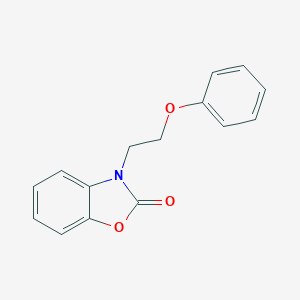
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
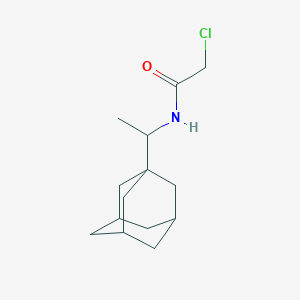
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)
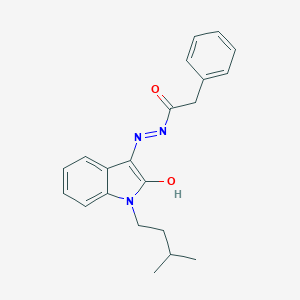
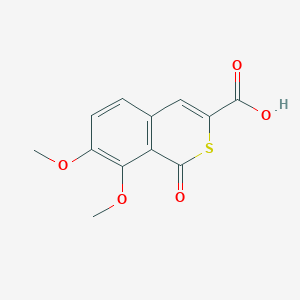
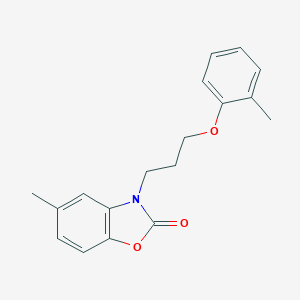
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)